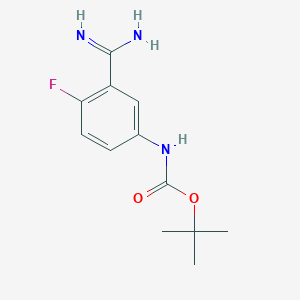
Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate: is a specialized chemical compound with the molecular formula C12H16FN3O2 and a molecular weight of 253.27 g/mol . This compound is known for its unique structural features, which make it valuable in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate typically involves the reaction of 3-carbamimidoyl-4-fluoroaniline with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or in polar aprotic solvents like .
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide .
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Formation of 3-carbamimidoyl-4-fluoroaniline and carbon dioxide .
Applications De Recherche Scientifique
Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Tert-butyl (4-fluorophenyl)carbamate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
- Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
Uniqueness: Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate stands out due to its unique combination of a carbamimidoyl group and a fluorophenyl ring, which imparts distinct chemical and biological properties. This makes it particularly valuable for specialized research applications .
Propriétés
Formule moléculaire |
C12H16FN3O2 |
|---|---|
Poids moléculaire |
253.27 g/mol |
Nom IUPAC |
tert-butyl N-(3-carbamimidoyl-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C12H16FN3O2/c1-12(2,3)18-11(17)16-7-4-5-9(13)8(6-7)10(14)15/h4-6H,1-3H3,(H3,14,15)(H,16,17) |
Clé InChI |
TUNRUWLERDNSKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Dioxaindan-5-yl)methoxy]aceticacid](/img/structure/B13523090.png)
![2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine](/img/structure/B13523097.png)

![1-[3-(3-Methylpiperidin-1-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13523107.png)
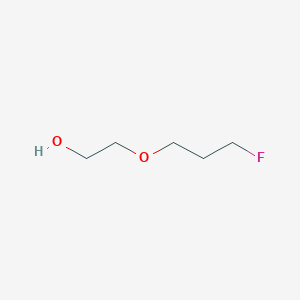


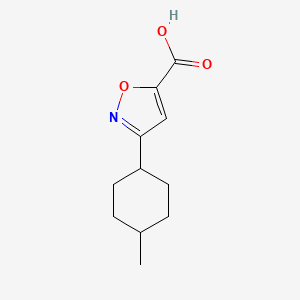
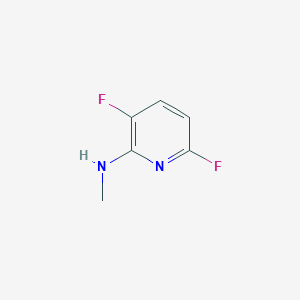
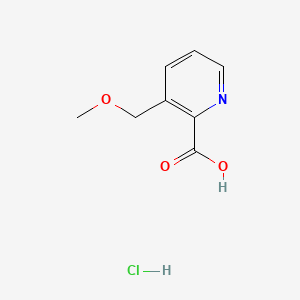
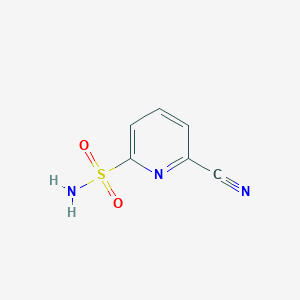
![3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride](/img/structure/B13523159.png)
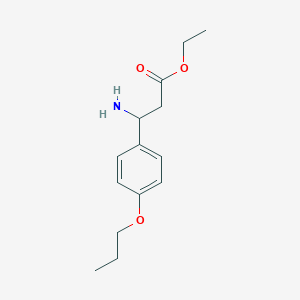
![2-[2-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13523179.png)
